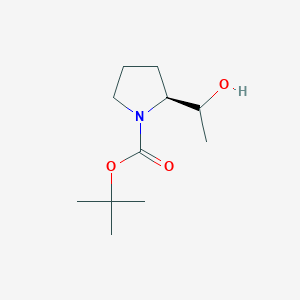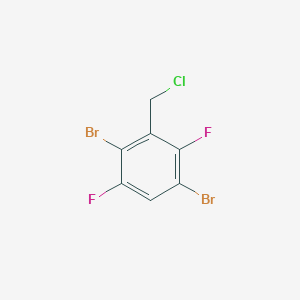
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a fluorinated tetrahydrofuran ring, a furan moiety, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Purine Base: This step may involve nucleophilic substitution reactions.
Incorporation of the Furan Moiety: This can be achieved through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the purine base.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of fluorinated nucleosides with enzymes and nucleic acids.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids to disrupt biological processes. The fluorine atom can enhance binding affinity and selectivity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the fluorine atom.
(2R,3S,4S,5R)-4-Fluoro-2-(9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the furan moiety.
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the hydroxymethyl group.
Uniqueness
The presence of both the fluorine atom and the furan moiety in (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol makes it unique compared to similar compounds. The fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, while the furan moiety can introduce additional sites for chemical modification.
Properties
Molecular Formula |
C14H13FN4O4 |
|---|---|
Molecular Weight |
320.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-4-fluoro-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H13FN4O4/c15-9-8(4-20)23-14(12(9)21)19-6-18-11-10(7-2-1-3-22-7)16-5-17-13(11)19/h1-3,5-6,8-9,12,14,20-21H,4H2/t8-,9-,12-,14-/m1/s1 |
InChI Key |
NSZPSILSTQJDHX-ULSKOJAOSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)



![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)

![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)



![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)

![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
